molecular formula C17H21N5O4S B14963793 Ethyl 4-[4-amino-5-(phenylsulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-amino-5-(phenylsulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate

Katalognummer: B14963793
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: HWGKGOVHPGUKIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a benzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-5-(benzenesulfonyl)pyrimidine with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate: Unique due to its specific combination of functional groups.

    4-Amino-5-(benzenesulfonyl)pyrimidine: Lacks the piperazine and ethyl carboxylate groups.

    Piperazine derivatives: May have different substituents on the piperazine ring.

Uniqueness

Ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate is unique due to its combination of a pyrimidine ring, a piperazine ring, and a benzenesulfonyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C17H21N5O4S

Molekulargewicht

391.4 g/mol

IUPAC-Name

ethyl 4-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N5O4S/c1-2-26-17(23)22-10-8-21(9-11-22)16-19-12-14(15(18)20-16)27(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H2,18,19,20)

InChI-Schlüssel

HWGKGOVHPGUKIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.